

A Comparative Meta-Analysis of Fenfluramine for Intractable Epilepsy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fenlean*

Cat. No.: *B1672511*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of fenfluramine's clinical trial data for the treatment of Dravet and Lennox-Gastaut syndromes. It offers an objective comparison with alternative anti-epileptic drugs, supported by experimental data, to inform further research and development in the field.

Fenfluramine, a serotonin-releasing agent, has been repurposed as a potent anti-seizure medication for specific, severe forms of epilepsy. This guide synthesizes data from pivotal clinical trials to evaluate its efficacy and safety profile in comparison to other established and novel treatments.

Efficacy of Fenfluramine in Dravet Syndrome

Clinical trials have consistently demonstrated the efficacy of fenfluramine in reducing convulsive seizure frequency in patients with Dravet syndrome. A meta-analysis of placebo-controlled trials highlights a significant therapeutic advantage.

Outcome	Fenfluramine (0.7 mg/kg/day)	Placebo	Risk Ratio (95% CI)
≥50% Reduction in Seizure Frequency	72.9%	6.3%	5.61 (2.73-11.54)
≥75% Reduction in Seizure Frequency	~45%	~5%	-
Seizure-Free	~9%	0%	4.71 (0.57-39.30)

Data from a meta-analysis of three randomized controlled trials.[\[1\]](#)[\[2\]](#)

Efficacy of Fenfluramine in Lennox-Gastaut Syndrome

In patients with Lennox-Gastaut syndrome (LGS), fenfluramine has shown a significant reduction in the frequency of drop seizures, a hallmark of this severe epilepsy syndrome.

Outcome	Fenfluramine (0.7 mg/kg/day)	Placebo	Median Difference in Drop Seizure Reduction
Median % Reduction in Drop Seizures	-26.5%	-7.6%	-19.9% (p=0.001)
≥50% Reduction in Drop Seizures	25%	10%	-

Data from a randomized, double-blind, placebo-controlled trial (NCT03355209).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Comparison with Alternatives

A direct comparison with other anti-epileptic drugs (AEDs) is crucial for clinical decision-making and future drug development.

Dravet Syndrome: Fenfluramine vs. Stiripentol and Cannabidiol

A network meta-analysis provides indirect comparisons of fenfluramine with stiripentol and cannabidiol as adjunctive therapies for Dravet syndrome.

Outcome	Fenfluramine (0.7 mg/kg/day)	Stiripentol (50 mg/kg/day)	Cannabidiol (20 mg/kg/day)
≥50% Reduction in Seizure Frequency	Similar to Stiripentol	Similar to Fenfluramine	Less effective than both
Seizure-Free	Less effective than Stiripentol	Superior to Fenfluramine and Cannabidiol	-

Based on a network meta-analysis of randomized controlled trials.

Lennox-Gastaut Syndrome: Fenfluramine vs. Cannabidiol, Clobazam, and Rufinamide

A network meta-analysis of treatments for LGS provides insights into the relative efficacy of fenfluramine.

Rank for ≥50% Drop Seizure Reduction	Drug
1	Clobazam (1 mg/kg/day)
2	Rufinamide
3	Fenfluramine (0.2 mg/kg/day)
4	Cannabidiol (20 mg/kg/day)
5	Fenfluramine (0.7 mg/kg/day)

Results from a network meta-analysis of 12 randomized controlled trials.[\[5\]](#)[\[6\]](#)[\[7\]](#) It is important to note that while the lower dose of fenfluramine ranked higher, the higher dose demonstrated

a greater median percentage reduction in drop seizures.[8][9]

Safety and Tolerability

The most common adverse events associated with fenfluramine treatment are summarized below.

Adverse Event	Fenfluramine	Placebo
Decreased Appetite	High	Low
Diarrhea	Moderate	Low
Fatigue	Moderate	Low
Somnolence	Moderate	Low
Weight Loss	Moderate	Low

Data aggregated from multiple clinical trials.[1][2] Importantly, no cases of valvular heart disease or pulmonary hypertension, adverse effects that led to the withdrawal of fenfluramine as an appetite suppressant, have been observed in the epilepsy clinical trials at the lower doses used.[8][9]

Experimental Protocols

The pivotal clinical trials for fenfluramine in Dravet and Lennox-Gastaut syndromes followed a similar design.

Study Design

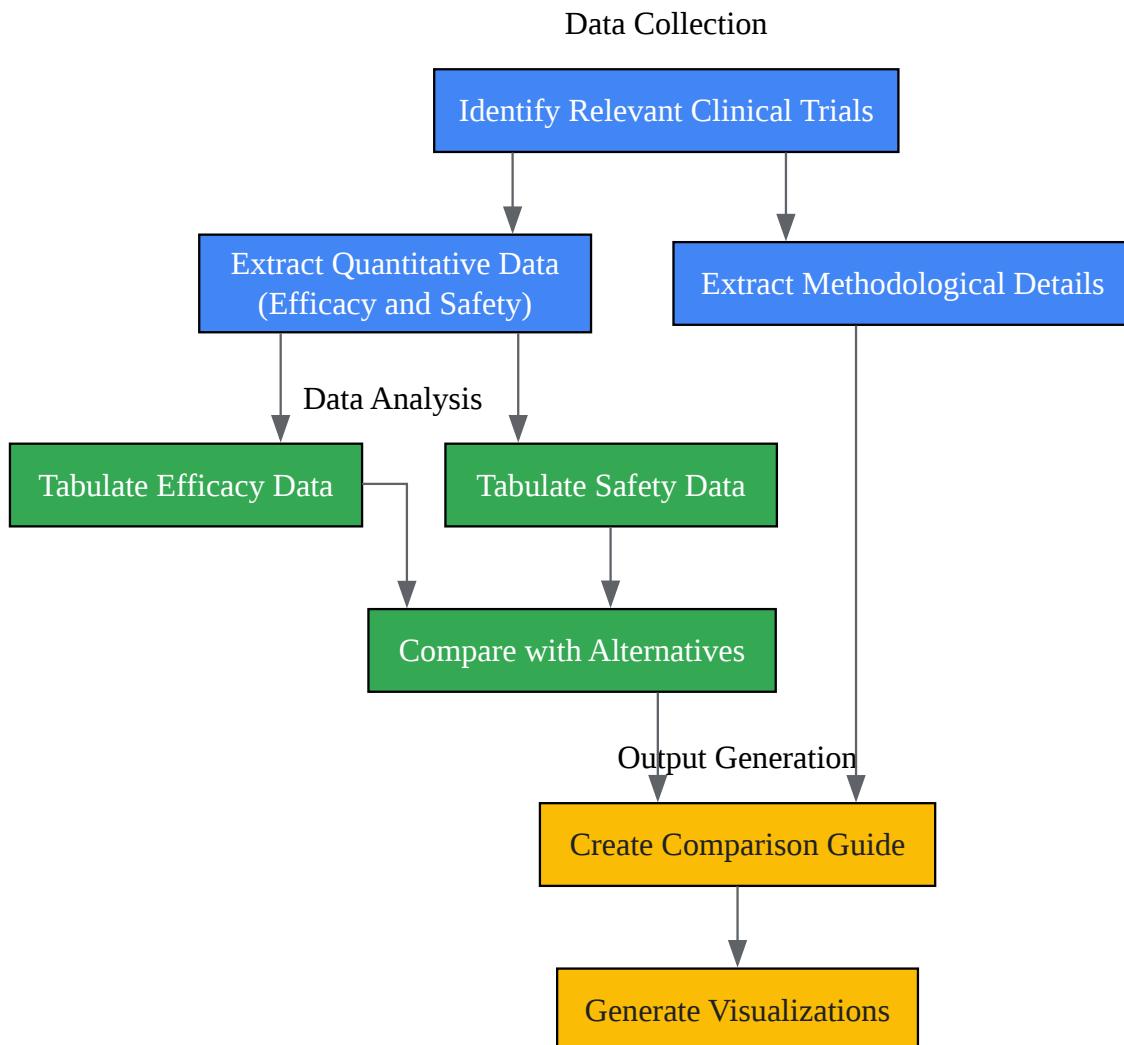
The trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.

Patient Population

- Dravet Syndrome: Patients aged 2 to 18 years with a clinical diagnosis of Dravet syndrome and uncontrolled convulsive seizures despite treatment with at least one other AED.

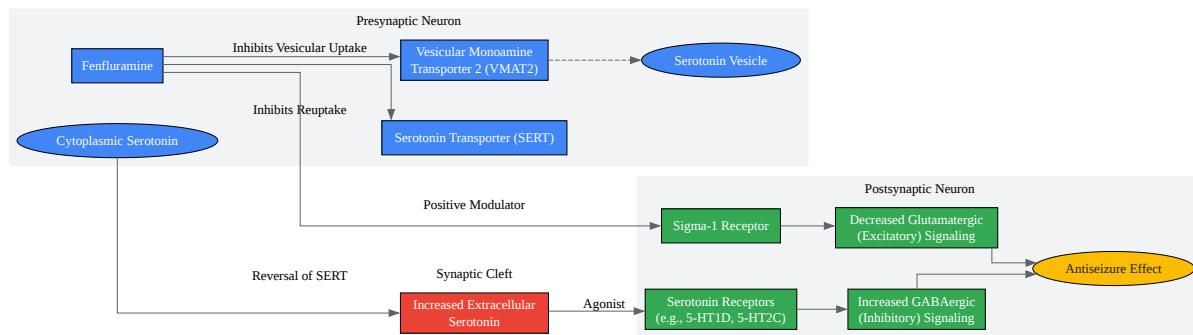
- Lennox-Gastaut Syndrome: Patients aged 2 to 35 years with a diagnosis of LGS and experiencing frequent drop seizures.

Treatment Protocol


Patients were randomized to receive either fenfluramine (at varying doses, typically 0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum daily dose) or a matching placebo, administered orally in two divided doses. The treatment period typically consisted of a titration phase followed by a maintenance phase.

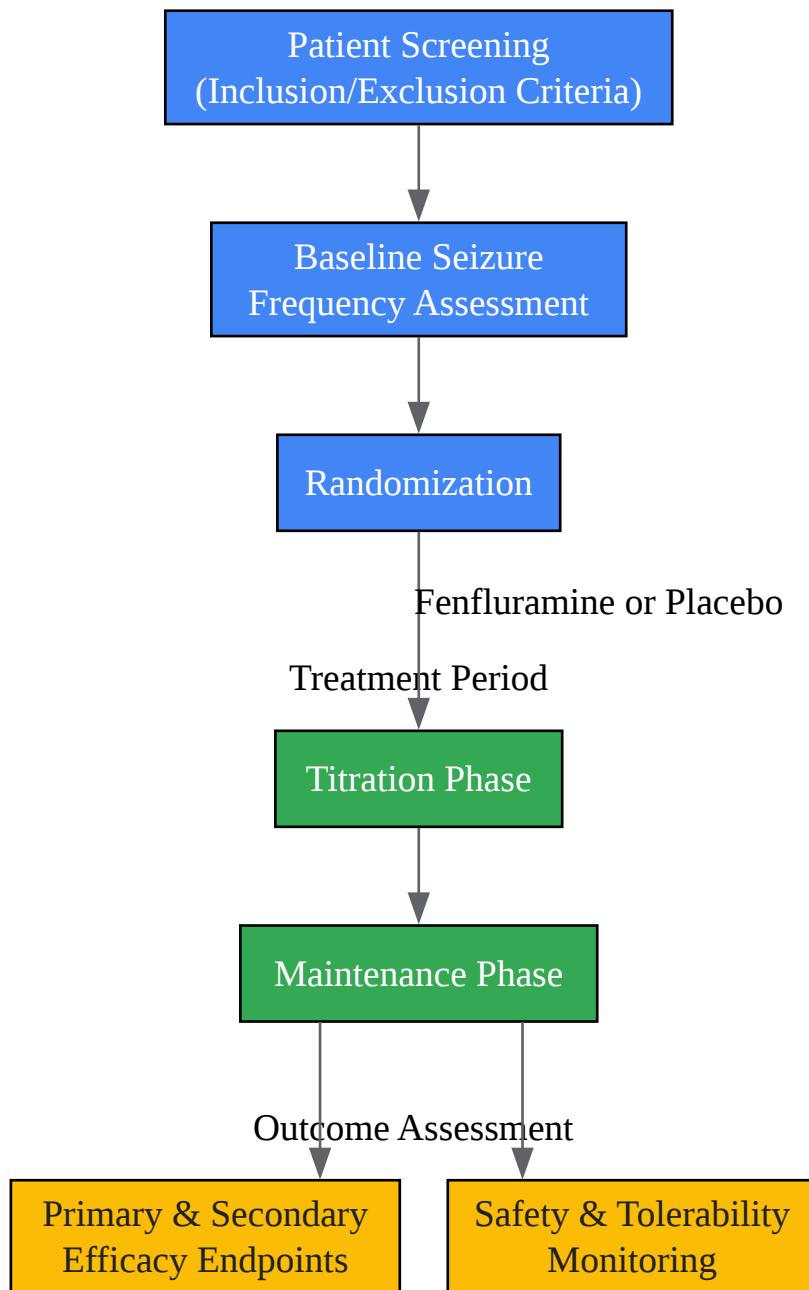
Endpoints

- Primary Efficacy Endpoint (Dravet Syndrome): The change in the frequency of convulsive seizures from baseline.
- Primary Efficacy Endpoint (Lennox-Gastaut Syndrome): The percentage change in the frequency of drop seizures from baseline.
- Secondary Endpoints: Responder rates (proportion of patients achieving $\geq 50\%$ or $\geq 75\%$ seizure reduction), seizure-free days, and safety and tolerability assessments.


Visualizing the Data and Mechanisms

To better understand the clinical trial workflow and the proposed mechanism of action of fenfluramine, the following diagrams are provided.

[Click to download full resolution via product page](#)


Meta-analysis and guide generation workflow.

[Click to download full resolution via product page](#)

Proposed mechanism of action of fenfluramine.

Screening & Enrollment

[Click to download full resolution via product page](#)

Typical workflow of fenfluramine clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 2. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 5. Efficacy and safety of pharmacological and non-pharmacological therapies in Lennox-Gastaut syndrome: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of pharmacological and non-pharmacological therapies in Lennox-Gastaut syndrome: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. neurologylive.com [neurologylive.com]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of Fenfluramine for Intractable Epilepsy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672511#meta-analysis-of-fenfluramine-clinical-trials-for-epilepsy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com